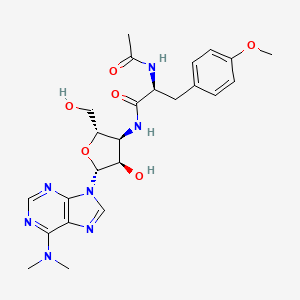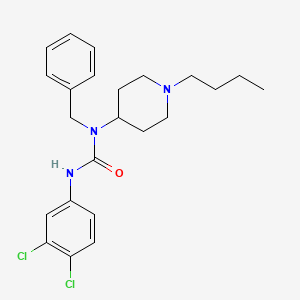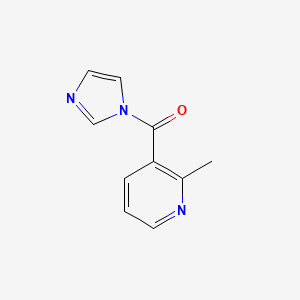
NBI-31772
Overview
Description
NBI 31772 is a high-affinity inhibitor of insulin-like growth factor binding proteins. It is a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex. This compound has shown potential in various scientific research applications, particularly in the fields of biology and medicine.
Mechanism of Action
Target of Action
NBI-31772, also known as “1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid”, is a potent inhibitor of the interaction between insulin-like growth factor (IGF) and insulin-like growth factor-binding proteins (IGFBPs) . It has high affinity for all six human IGFBP subtypes .
Mode of Action
This compound acts as a nonpeptide ligand that releases bioactive IGF-I from the IGF-I/IGFBP-3 complex . This displacement of IGF-1 from the IGF-1:IGFBP complex suppresses IGF1-induced proliferation of 3T3 fibroblasts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IGF-1 signaling pathway. This leads to the activation of the IGF-1 receptor and subsequent downstream effects .
Pharmacokinetics
It’s known that this compound can be administered intracerebroventricularly (icv) and has been shown to have effects in animal models when administered in this manner .
Result of Action
The release of bioactive IGF-I by this compound leads to anxiolytic and antidepressant-like effects . In animal models, this compound has been shown to reduce infarct size in a dose-dependent manner, with the highest dose significantly reducing both total and cortical infarct volume .
Biochemical Analysis
Biochemical Properties
NBI-31772 interacts with all six human subtypes of IGFBPs . It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex and suppresses IGF1-induced proliferation of 3T3 fibroblasts .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to increase the rate of functional repair in fast-twitch tibialis anterior muscles after notexin-induced injury . It also increases the number of punished crossings in the four-plate test and increases time spent in the open quadrant of the elevated zero maze, indicative of anxiolytic-like effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of IGF-1 to all IGFBPs . This results in the release of bioactive IGF-I from the IGF-I/IGFBP-3 complex . The released IGF-I can then bind to its receptor and exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce infarct size in a dose-dependent manner when administered at the time of ischemia onset . The highest dose (100 μg) significantly reduced both total and cortical infarct volume .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats undergoing regeneration after myotoxic injury, this compound treatment increased the rate of functional repair in fast-twitch tibialis anterior muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
NBI 31772 can be synthesized through a series of chemical reactions involving the formation of an isoquinoline structure substituted by 3,4-dihydroxybenzoyl, carboxy, hydroxy, and hydroxy groups at positions 1, 3, 6, and 7, respectively . The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods
The industrial production of NBI 31772 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain the integrity of the final product. The process includes purification steps such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
NBI 31772 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its binding affinity to insulin-like growth factor binding proteins.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving NBI 31772 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving NBI 31772 depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with different functional groups or oxidation states.
Scientific Research Applications
NBI 31772 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between insulin-like growth factor and its binding proteins.
Biology: Investigated for its potential to enhance muscle regeneration and reduce ischemic brain damage.
Industry: Utilized in the development of new therapeutic agents targeting insulin-like growth factor-related pathways.
Comparison with Similar Compounds
Similar Compounds
JB1: An insulin-like growth factor-I receptor antagonist that blocks the effects of insulin-like growth factor-I.
IGF-I aptamer: A compound that binds to insulin-like growth factor binding proteins with high affinity and releases free insulin-like growth factor-I.
Uniqueness of NBI 31772
NBI 31772 is unique in its ability to displace insulin-like growth factor-I from its binding protein complex at low nanomolar concentrations, resulting in active insulin-like growth factor-I. This property makes it a valuable tool for studying insulin-like growth factor-related pathways and developing new therapeutic agents .
Properties
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741040 | |
| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374620-70-9 | |
| Record name | NBI-31772 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBI-31772 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















